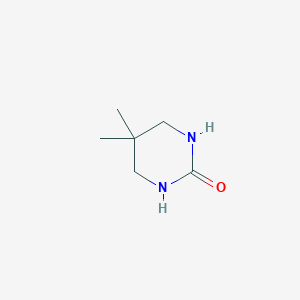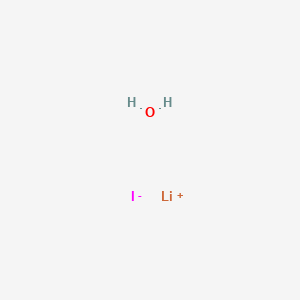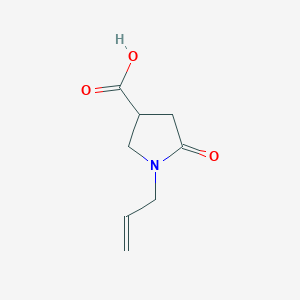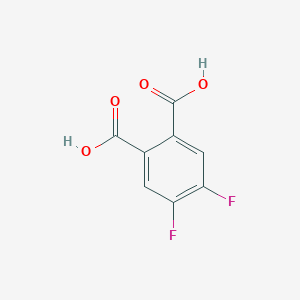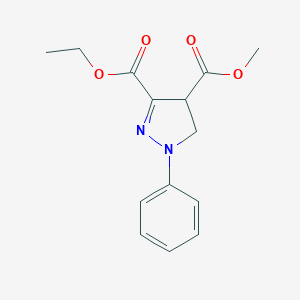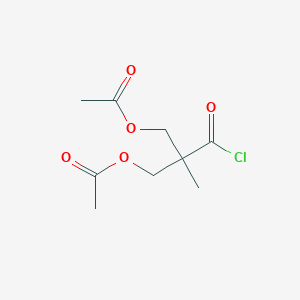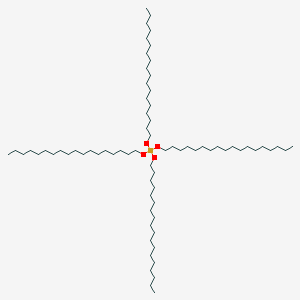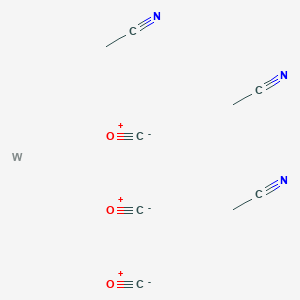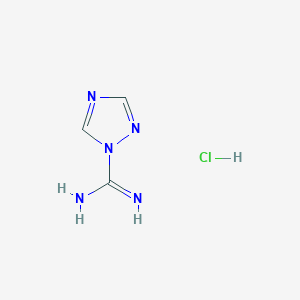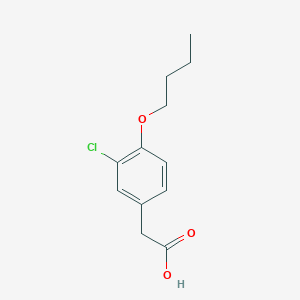
2-(4-Butoxy-3-chlorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butoxy-3-chlorophenyl)acetic acid, also known as fenbufen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the class of arylpropionic acid derivatives and is structurally similar to other NSAIDs such as ibuprofen and naproxen.
Mechanism Of Action
The mechanism of action of 2-(4-Butoxy-3-chlorophenyl)acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, 2-(4-Butoxy-3-chlorophenyl)acetic acid can reduce the production of prostaglandins and other inflammatory mediators, thereby reducing pain and inflammation.
Biochemical And Physiological Effects
Fenbufen has been shown to have several biochemical and physiological effects. It can effectively reduce pain, inflammation, and fever by inhibiting the production of prostaglandins. It can also reduce platelet aggregation and lower the risk of thrombosis. Fenbufen has been shown to have a good safety profile and is well-tolerated by most patients.
Advantages And Limitations For Lab Experiments
Fenbufen has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a well-established mechanism of action. It can be used as a positive control in experiments that involve the inhibition of COX enzymes or the reduction of inflammation. However, 2-(4-Butoxy-3-chlorophenyl)acetic acid also has some limitations. It can be difficult to dissolve in water and may require the use of organic solvents. It may also have some off-target effects that need to be considered when interpreting the results of experiments.
Future Directions
There are several future directions for the research and development of 2-(4-Butoxy-3-chlorophenyl)acetic acid. One area of interest is the use of 2-(4-Butoxy-3-chlorophenyl)acetic acid in combination with other drugs for the treatment of various diseases. For example, 2-(4-Butoxy-3-chlorophenyl)acetic acid has been shown to enhance the anti-tumor effects of chemotherapy drugs in some studies. Another area of interest is the development of new formulations of 2-(4-Butoxy-3-chlorophenyl)acetic acid that can improve its solubility and bioavailability. Additionally, further research is needed to fully understand the safety and efficacy of 2-(4-Butoxy-3-chlorophenyl)acetic acid in different patient populations.
In conclusion, 2-(4-Butoxy-3-chlorophenyl)acetic acid is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has a well-established mechanism of action and has several advantages for use in lab experiments. However, further research is needed to fully understand its potential for the treatment of various diseases and to develop new formulations that can improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 2-(4-Butoxy-3-chlorophenyl)acetic acid involves the reaction of 4-butoxy-3-chlorobenzaldehyde with malonic acid in the presence of sodium ethoxide to form 2-(4-butoxy-3-chlorophenyl)acetic acid. This method has been optimized and improved over the years to increase the yield and purity of the final product.
Scientific Research Applications
Fenbufen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer. Several studies have shown that 2-(4-Butoxy-3-chlorophenyl)acetic acid can effectively reduce pain and inflammation by inhibiting the production of prostaglandins and other inflammatory mediators.
properties
CAS RN |
15560-51-7 |
|---|---|
Product Name |
2-(4-Butoxy-3-chlorophenyl)acetic acid |
Molecular Formula |
C12H15ClO3 |
Molecular Weight |
242.7 g/mol |
IUPAC Name |
2-(4-butoxy-3-chlorophenyl)acetic acid |
InChI |
InChI=1S/C12H15ClO3/c1-2-3-6-16-11-5-4-9(7-10(11)13)8-12(14)15/h4-5,7H,2-3,6,8H2,1H3,(H,14,15) |
InChI Key |
LXZKVRZDXPACMC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)O)Cl |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)O)Cl |
Other CAS RN |
15560-51-7 |
synonyms |
4-Butoxy-3-chlorobenzeneacetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





